
1-(3-Aminocyclopentyl)but-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminocyclopentyl)but-3-en-1-one is an organic compound with the molecular formula C9H15NO It is characterized by a cyclopentane ring substituted with an amino group and a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclopentyl)but-3-en-1-one typically involves the reaction of cyclopentadiene with hydroxylamine derivatives under specific conditions. One method involves dissolving the hydroxylamine derivative in a methanol-water mixed solvent, followed by the addition of sodium periodate and cyclopentadiene in an ice bath. The reaction mixture is then treated to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the optimization of synthetic routes and reaction conditions, such as the use of catalysts and specific solvents, can enhance the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminocyclopentyl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminocyclopentyl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Aminocyclopentyl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butenone moiety can participate in various chemical reactions, altering the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopentyl-3-carboxyamides: These compounds share a similar cyclopentane ring structure with an amino group but differ in the presence of a carboxyamide group.
Cyclopentylamines: These compounds have a cyclopentane ring with an amino group but lack the butenone moiety.
Uniqueness
1-(3-Aminocyclopentyl)but-3-en-1-one is unique due to the presence of both an amino group and a butenone moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(3-aminocyclopentyl)but-3-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-9(11)7-4-5-8(10)6-7/h2,7-8H,1,3-6,10H2 |
InChI-Schlüssel |
XZXVFJFQQDTTTP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(=O)C1CCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


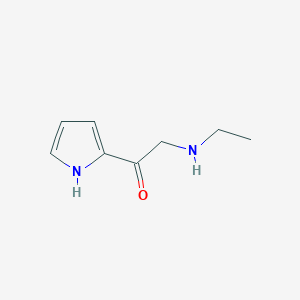
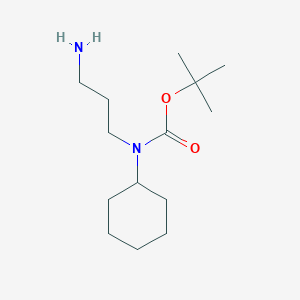
![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
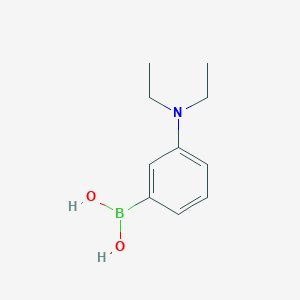
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)
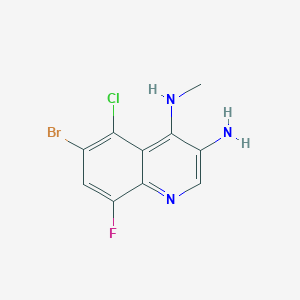

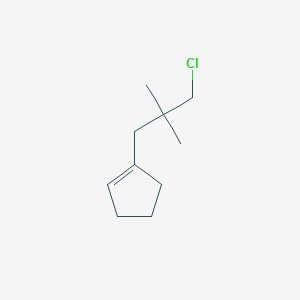

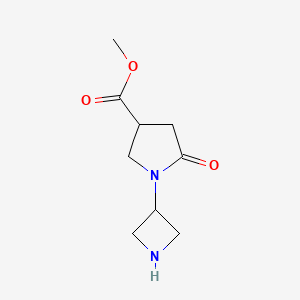
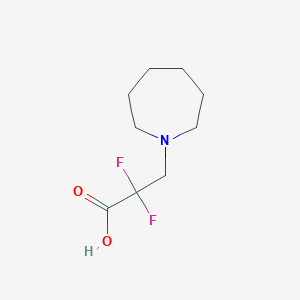
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
